![molecular formula C18H22FNO3 B2540633 (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351613-07-4](/img/structure/B2540633.png)
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves binding to the allosteric site of the mGluR5 receptor, which enhances the receptor's response to glutamate. This results in increased neuronal activity and modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound enhances mGluR5-mediated intracellular calcium signaling and activates downstream signaling pathways involved in synaptic plasticity and neuronal survival. In vivo studies have shown that this compound improves cognitive function and reduces anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor's activity. However, one limitation is that this compound has a short half-life in vivo, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone. One direction is to further explore its potential as a therapeutic agent for neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its effects on other mGluR subtypes and their potential as drug targets. Additionally, the development of more stable analogs of this compound may improve its efficacy and bioavailability for in vivo studies.
Synthesemethoden
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves several steps. The starting material is 4-fluorobenzyl cyanide, which is reacted with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This ketone is then reacted with 1,5-dioxa-9-azaspiro[5.5]undecan-9-amine to form the final product.
Wissenschaftliche Forschungsanwendungen
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has potential applications in scientific research. It has been reported to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c19-15-4-2-14(3-5-15)17(6-7-17)16(21)20-10-8-18(9-11-20)22-12-1-13-23-18/h2-5H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMORADTMNAHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


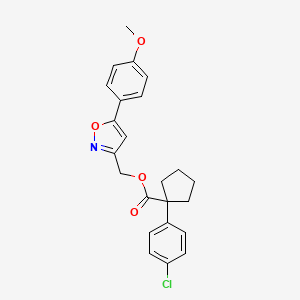

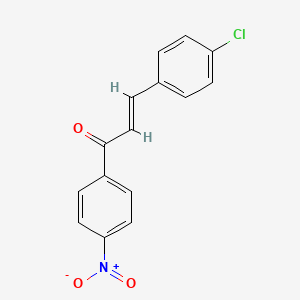

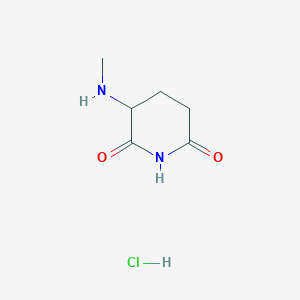
![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)
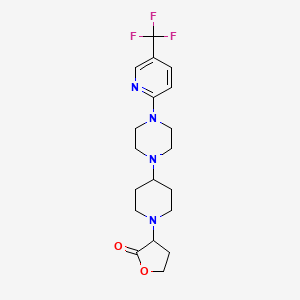
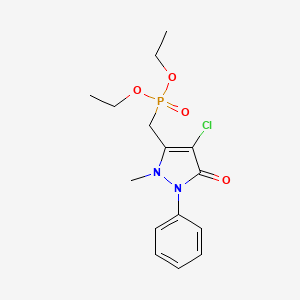

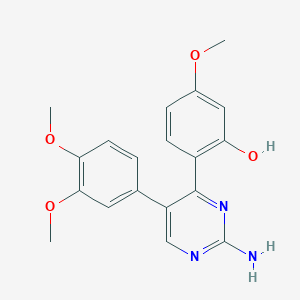
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)
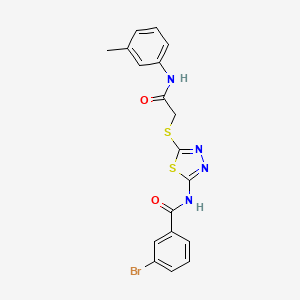
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)